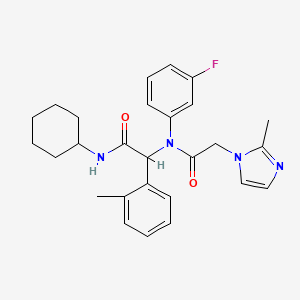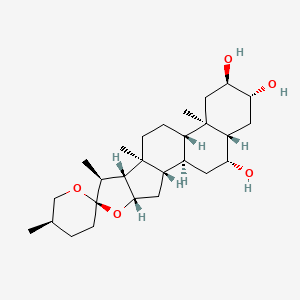
AST2818 Mesilat
Übersicht
Beschreibung
Alflutinib (mesylate), also known as Furmonertinib, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is specifically designed to target and inhibit both epidermal growth factor receptor-sensitive mutations and the T790M resistance mutation. This compound is primarily used in the treatment of non-small cell lung carcinoma, particularly in patients who have developed resistance to first and second-generation epidermal growth factor receptor inhibitors .
Wissenschaftliche Forschungsanwendungen
Alflutinib (Mesylat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Mutationen des epidermalen Wachstumsfaktorrezeptors zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial, Apoptose in Krebszellen zu induzieren, untersucht.
Medizin: Wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkarzinom eingesetzt, insbesondere bei Patienten mit Mutationen des epidermalen Wachstumsfaktorrezeptors T790M.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Mutationen des epidermalen Wachstumsfaktorrezeptors abzielen .
5. Wirkmechanismus
Alflutinib (Mesylat) übt seine Wirkungen aus, indem es spezifisch an die Tyrosinkinaseaktivität der T790M-Mutation des epidermalen Wachstumsfaktorrezeptors bindet und sie hemmt. Diese Hemmung verhindert die durch den epidermalen Wachstumsfaktorrezeptor T790M vermittelte Signalübertragung, was zum Zelltod in Tumorzellen führt, die diese Mutation exprimieren. Die Verbindung wird hauptsächlich durch Cytochrom P450 3A4 metabolisiert, was auch seinen eigenen Metabolismus induziert .
Ähnliche Verbindungen:
- Gefitinib
- Erlotinib
- Osimertinib
- Afatinib
Vergleich: Alflutinib (Mesylat) ist einzigartig in seiner Fähigkeit, sowohl Mutationen, die auf den epidermalen Wachstumsfaktorrezeptor ansprechen, als auch die T790M-Resistenzmutation selektiv zu hemmen. Dies macht es besonders wirksam bei der Behandlung von Patienten, die eine Resistenz gegen epidermale Wachstumsfaktorrezeptor-Inhibitoren der ersten und zweiten Generation entwickelt haben. Im Vergleich zu ähnlichen Verbindungen hat Alflutinib (Mesylat) ein relativ breites Sicherheitsfenster und eine wünschenswerte Antitumorwirksamkeit .
Wirkmechanismus
Target of Action
AST2818 mesylate, also known as Alflutinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It selectively targets EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR . EGFR is a protein that helps cells grow and divide. When mutated, it can lead to uncontrolled cell growth, a hallmark of cancer.
Mode of Action
AST2818 mesylate interacts with its targets (EGFR mutations) by irreversibly binding to them . This binding inhibits the activity of the EGFR proteins, preventing them from sending signals that trigger cell division and growth. As a result, the growth of cancer cells is slowed or stopped.
Biochemical Pathways
The primary biochemical pathway affected by AST2818 mesylate is the EGFR signaling pathway . By inhibiting the activity of mutated EGFR proteins, AST2818 mesylate disrupts the signaling that promotes cell proliferation. This disruption can lead to the death of cancer cells, slowing or stopping the progression of the disease.
Pharmacokinetics
AST2818 mesylate is primarily metabolized by CYP3A4, a key enzyme in drug metabolism . It exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of the cytochrome P450 (CYP) enzyme . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, and the concentration of drug-related substances in the brain was slightly higher than that in plasma at 4 hours after dose administration, indicating blood–brain barrier penetration .
Result of Action
The molecular and cellular effects of AST2818 mesylate’s action primarily involve the inhibition of cell growth and division. By blocking the signals that trigger these processes, AST2818 mesylate can effectively slow or stop the growth of cancer cells .
Action Environment
The action, efficacy, and stability of AST2818 mesylate can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the pharmacokinetics of AST2818 mesylate . Given that AST2818 mesylate is a CYP3A4 substrate and a potent CYP3A4 inducer, drug–drug interactions are expected during AST2818 mesylate treatment .
Biochemische Analyse
Biochemical Properties
AST2818 mesylate interacts with the EGFR, a protein that plays a crucial role in cell growth and division . It selectively inhibits EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR . This selective inhibition of mutated EGFR leads to the suppression of tumor growth .
Cellular Effects
AST2818 mesylate has a significant impact on various types of cells, particularly those with EGFR T790M mutation . It influences cell function by inhibiting the EGFR pathway, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of AST2818 mesylate involves its binding to the EGFR, leading to the inhibition of the receptor’s tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, AST2818 mesylate exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .
Dosage Effects in Animal Models
The effects of AST2818 mesylate vary with different dosages in animal models
Metabolic Pathways
AST2818 mesylate is primarily metabolized by CYP3A4, a member of the cytochrome P450 family of enzymes . This metabolism leads to the formation of AST5902 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alflutinib (mesylate) involves multiple steps, including the formation of a trifluoroethoxypyridine-based structure. The key steps in the synthesis include:
- Formation of the pyridine ring.
- Introduction of the trifluoroethoxy group.
- Coupling reactions to introduce the necessary functional groups for epidermal growth factor receptor inhibition.
Industrial Production Methods: Industrial production of Alflutinib (mesylate) involves optimizing the synthetic route to ensure high yield and purity. This includes:
- Use of high-purity reagents.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alflutinib (Mesylat) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
- Gefitinib
- Erlotinib
- Osimertinib
- Afatinib
Comparison: Alflutinib (mesylate) is unique in its ability to selectively inhibit both epidermal growth factor receptor-sensitive mutations and the T790M resistance mutation. This makes it particularly effective in treating patients who have developed resistance to first and second-generation epidermal growth factor receptor inhibitors. Compared to similar compounds, Alflutinib (mesylate) has a relatively wide safety window and desirable antitumor efficacy .
Eigenschaften
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPGHXINXNBHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2130958-55-1 | |
| Record name | Alflutinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2130958551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FURMONERTINIB MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q09ZKD19V0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)








![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)



